(2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone
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Overview
Description
(2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone is an organic compound characterized by the presence of methoxy groups attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Common industrial solvents and catalysts are employed to facilitate the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include halogens and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
(2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone involves its interaction with specific molecular targets. The methoxy groups enhance its ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its biological activity. The compound may act on various pathways, including enzyme inhibition or receptor modulation, depending on its specific application.
Comparison with Similar Compounds
(2,4-Dimethoxy-phenyl)-(3,4-dimethoxy-phenyl)-methanone: Similar structure but with an additional methoxy group.
(2,4-Dimethoxy-phenyl)-(4-methoxy-phenyl)-methanone: Similar structure with a different position of the methoxy group.
Uniqueness: (2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone is unique due to its specific arrangement of methoxy groups, which can influence its reactivity and interaction with other molecules. This distinct structure can lead to different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-12-6-4-5-11(9-12)16(17)14-8-7-13(19-2)10-15(14)20-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPJLJJQNKDWOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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